
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMP and has been synthesized using several methods. In Additionally, we will examine the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
科学的研究の応用
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as an antiviral agent against HIV and hepatitis C virus. In drug discovery, 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one has been used as a scaffold for the development of new drugs. In material science, this compound has been studied for its potential use in organic light-emitting diodes and organic solar cells.
作用機序
The mechanism of action of 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and cyclin-dependent kinase 4. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to exhibit antiviral activity against HIV and hepatitis C virus. In vivo studies have shown that this compound exhibits low toxicity and has a favorable pharmacokinetic profile.
実験室実験の利点と制限
One of the major advantages of using 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one in lab experiments is its low toxicity and favorable pharmacokinetic profile. Additionally, this compound has been shown to exhibit potent anticancer and antiviral activity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one. One direction is the development of new drugs based on this compound. Another direction is the study of its potential applications in material science, particularly in the development of organic light-emitting diodes and organic solar cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and viral infections.
合成法
The synthesis of 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one has been achieved through several methods. One of the most common methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one. Other methods of synthesis include the reaction of 2-amino-4,6-dimethylpyrimidine with 3-methylbenzoyl isothiocyanate or 3-methylbenzoyl azide.
特性
IUPAC Name |
2-methyl-4-(3-methylphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-4-3-5-10(6-8)11-7-12(15)14-9(2)13-11/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMWFMGERSRVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(m-tolyl)pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

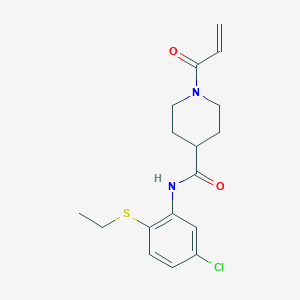
![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)
![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)

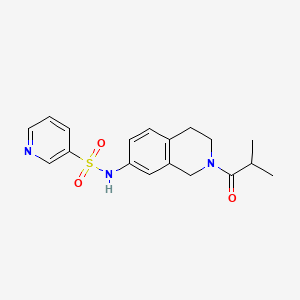
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
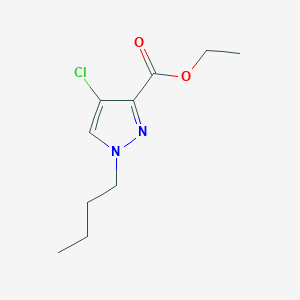
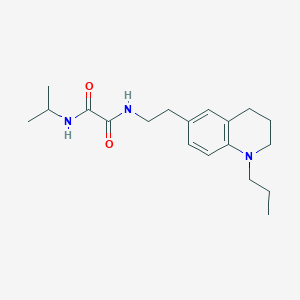
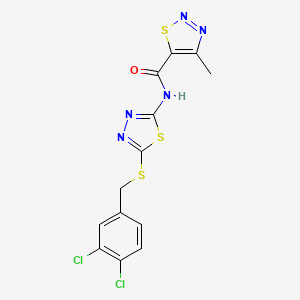
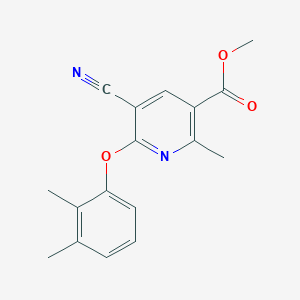
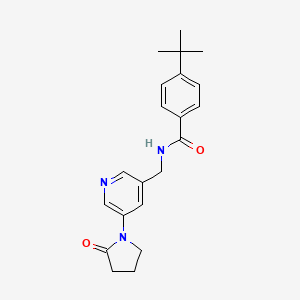
![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)
![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)